Piperazimycin C -

Piperazimycin C

Catalog Number: EVT-1590164
CAS Number:
Molecular Formula: C32H49ClN8O10
Molecular Weight: 741.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piperazimycin C is a natural product found in Streptomyces with data available.
Overview

Piperazimycin C is a member of the piperazimycin family, which consists of cyclic hexadepsipeptides known for their potent cytotoxic properties. Isolated from marine-derived bacteria of the genus Streptomyces, specifically from sediments near Guam, Piperazimycin C has garnered attention due to its unique structure and biological activity. The compound features a complex arrangement of rare amino acids, including hydroxyacetic acid, alpha-methylserine, and various piperazic acids, contributing to its cytotoxic effects against cancer cell lines.

Source and Classification

Piperazimycin C is classified as a cyclic hexadepsipeptide. It is derived from marine actinobacteria, particularly Streptomyces species. The isolation process typically involves fermentation of these bacteria in specific media, followed by extraction and purification techniques such as chromatography to isolate the desired compound. This family of compounds is notable for their structural complexity and biological activity, making them a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of Piperazimycin C can be approached through total synthesis methods or via biosynthetic pathways using genetically modified microorganisms. The total synthesis involves several steps:

  1. Preparation of Non-Proteogenic Amino Acids: The synthesis starts with the preparation of non-proteogenic amino acids that are integral to the structure of Piperazimycin C.
  2. Coupling Reactions: These amino acids are then coupled through amide bond formation to create peptide bonds, forming the cyclic structure.
  3. Cyclization: The final step involves cyclization to complete the hexadepsipeptide structure.

Technical Details

The total synthesis has been documented using various techniques including solid-phase peptide synthesis and solution-phase methods. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage of synthesis.

Molecular Structure Analysis

Structure

Piperazimycin C has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula includes a variety of non-standard amino acids which contribute to its unique properties.

Data

  • Molecular Formula: C₃₈H₆₅ClN₄O₉
  • Molecular Weight: Approximately 755 g/mol
  • Structural Features: The cyclic nature and presence of multiple chiral centers make it a challenging target for synthesis.
Chemical Reactions Analysis

Piperazimycin C undergoes various chemical reactions typical for cyclic peptides:

  1. Hydrolysis: Under acidic or basic conditions, Piperazimycin C can be hydrolyzed, breaking down into its constituent amino acids.
  2. Modification Reactions: Functional groups within the molecule can undergo modifications such as acetylation or alkylation, which may alter its biological activity.
  3. Reactivity with Nucleophiles: The presence of electrophilic centers in the structure allows it to react with nucleophiles, which can be utilized in synthetic applications.
Mechanism of Action

The mechanism by which Piperazimycin C exerts its cytotoxic effects involves several pathways:

  1. Inhibition of Protein Synthesis: Similar to other cyclic peptides, it may interfere with ribosomal function, inhibiting protein synthesis in cancer cells.
  2. Induction of Apoptosis: Piperazimycin C triggers apoptotic pathways in tumor cells, leading to programmed cell death.
  3. Cell Cycle Arrest: It has been observed to cause cell cycle arrest at specific phases, further contributing to its anti-cancer properties.

Data

Studies have shown that Piperazimycin C exhibits significant cytotoxicity with a mean GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range across various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Piperazimycin C is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity is influenced by the presence of functional groups that can participate in chemical reactions.
Applications

Piperazimycin C has potential applications in various scientific fields:

  1. Cancer Research: Due to its potent cytotoxic properties, it is being investigated as a lead compound for developing new anti-cancer therapies.
  2. Natural Product Chemistry: As a natural product, it serves as a model for studying complex peptide structures and their biological activities.
  3. Pharmaceutical Development: Its unique structure makes it a candidate for drug development aimed at targeting specific cancer types or resistant strains.
Biosynthesis and Genomic Insights

Marine Streptomyces sp. as a Biosynthetic Source

Piperazimycin C is biosynthesized by marine-derived bacteria of the genus Streptomyces, notably strains isolated from marine sediments in ecologically unique environments like the Indian Ocean and the waters near Guam. These marine actinomycetes have evolved specialized metabolic pathways to produce complex depsipeptides as part of their chemical defense mechanisms or ecological interactions in high-pressure, saline conditions [1] [3]. Genomic sequencing of producers like Streptomyces tuirus PHM034 confirms they harbor large secondary metabolite biosynthetic gene clusters (BGCs). These BGCs exhibit higher genetic diversity than their terrestrial counterparts, likely due to horizontal gene transfer and adaptive evolution in marine niches [8]. Marine sediments serve as untapped reservoirs of microbial diversity, with less than 1% of marine Streptomyces species cultured to date, highlighting the potential for discovering novel piperazimycin analogs [2].

Nonribosomal Peptide Synthetase (NRPS) Pathway Architecture

The assembly of Piperazimycin C is orchestrated by a multi-modular NRPS machinery often coupled with polyketide synthase (PKS) components, classifying it as a hybrid PKS-NRPS system. The NRPS pathway follows the canonical thiotemplate mechanism, where modules activate, thioesterify, and condense amino acid substrates into a linear peptide chain later cyclized into the macrocyclic depsipeptide [4] [8].

  • Cluster Organization: The BGC spans 65–75 kb and encodes 6–8 NRPS/PKS proteins arranged in colinear modules. For example, in Streptomyces sp. PHM034, the cluster (pip) includes:
  • Four NRPS genes (pipS1–S4)
  • Two PKS genes (pipP1–P2)
  • Stand-alone tailoring enzymes (e.g., oxidoreductases, methyltransferases) [8].
  • Module-Organization Relationship: Each NRPS module incorporates one amino acid into the growing chain. Piperazimycin C’s hexadepsipeptide backbone requires six modules, each minimally containing condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains [5]. A terminal thioesterase (TE) domain catalyzes cyclization and release [9].

Table 1: Core NRPS/PKS Proteins in Piperazimycin C Biosynthesis

ProteinTypeDomainsFunction in Assembly
PipS1NRPSC-A1-PCP1Activates and loads Ala/Piz derivative
PipS2NRPSC-A2-PCP2-EpLoads Piz; Epimerizes residue
PipS3NRPSC-A3-PCP3Loads N-hydroxy-Ala
PipP1PKSKS-AT-ACP-KRExtends acyl chain starter unit
TEStand-aloneThioesteraseMacrocyclization and release

Role of Modular Adenylation Domains in Amino Acid Incorporation

Adenylation (A) domains are gatekeepers of substrate specificity in NRPS pathways. Each A domain recognizes, activates, and loads a specific amino acid onto the adjacent PCP domain as an aminoacyl-AMP intermediate. Piperazimycin C’s A domains exhibit unusual selectivity for non-canonical amino acids [8] [10]:

  • Piz-Specific A Domains: A domains in modules 1, 2, and 4 recognize piperazic acid or its derivatives (e.g., N-hydroxy-Piz). Their 10-Å binding pockets accommodate Piz’s cyclic hydrazine ring, unlike typical A domains that bind α-amino acids [8].
  • Hydroxylated Residue Selectivity: Module 3’s A domain specifically adenylates N-hydroxy-alanine, relying on hydrogen-bonding residues (e.g., Asp235, Ser278) to stabilize the N-OH group [10].
  • Predictive Signatures: The 8–10 residue specificity-conferring codes of key A domains were identified via homology modeling (e.g., DVFSLVG for Piz vs. DAFDLAG in proline-activating domains) [8].

Table 2: Adenylation Domain Specificity in Piperazimycin NRPS

ModuleA Domain CodeSpecificityKey Binding Pocket Residues
1PipA1Piperazic acidTrp₃₀₉, Asp₂₃₅, Gly₄₀₁
2PipA2γ-Chloro-piperazic acidSer₂₃₆, Thr₃₀₅, Arg₄₀₆
3PipA3N-hydroxy-alanineAsp₂₃₅, Ser₂₇₈, Tyr₃₀₁
4PipA42-Amino-4,6-decadienoic acidPhe₂₆₄, Leu₄₀₅, Val₄₀₇

Genetic Clusters Encoding Piperazic Acid Derivatives

Piperazic acid (Piz) – a cyclic hydrazine-bearing amino acid – is a structural linchpin of piperazimycin C, conferring conformational rigidity essential for bioactivity. Its biosynthesis occurs via a dedicated sub-cluster within the broader pip BGC [7] [8]:

  • Precursor Pathway:
  • L-ornithine is hydroxylated by a flavin-dependent ornithine N-hydroxylase (PipO/PizB) to form N⁵-hydroxyornithine.
  • This intermediate undergoes N–N bond formation and cyclodehydration catalyzed by a piperazate synthase (PipZ/KtzT homolog), forming the Piz scaffold [7].
  • Chlorinase Involvement: In Piperazimycin C, a variant γ-chloro-piperazic acid is incorporated. A FADH₂-dependent halogenase (PipCl) chlorinates the Piz ring at C4 prior to NRPS loading [8].

  • Cluster Conservation: The Piz sub-cluster (pipO, pipZ, pipCl) shares >60% homology with those in azinothricin and aurantimycin clusters, indicating an evolutionarily conserved pathway for bioactive depsipeptides [4] [6].

Post-Translational Modifications in Depsipeptide Assembly

After the NRPS assembles the linear peptide chain, tailoring enzymes catalyze key modifications to form mature Piperazimycin C:

  • N-Hydroxylation: A non-heme Fe²⁺/α-ketoglutarate-dependent N-oxygenase (PipH) hydroxylates alanine and valine residues at their α-amino groups [5] [9].
  • Epimerization: An epimerization (E) domain in module 2 generates D-Piz from L-Piz, critical for macrocycle topology [8].
  • Oxidation: Cytochrome P450 monooxygenases (e.g., PipOx1/PipOx2) introduce β-hydroxyl groups into leucine/valine side chains [5].
  • Macrocyclization: The terminal thioesterase (TE) domain catalyzes ester bond formation between the C-terminal carboxylate and a side-chain hydroxyl group, forming the 19-membered depsipeptide ring [9].

Table 3: Key Tailoring Modifications in Piperazimycin Maturation

ModificationEnzymeGeneFunction
N-hydroxylationNon-heme N-oxygenasepipHHydroxylates Ala/Val α-NH₂ groups
EpimerizationEpimerase domain (E)pipEConverts L-Piz to D-Piz at module 2
β-HydroxylationCytochrome P450pipOx1Adds OH at Leu-3/Val-1 β-positions
ChlorinationFADH₂-dependent halogenasepipClChlorinates Piz ring at C4
MacrocyclizationThioesterasepipTEForms ester bond for ring closure

Concluding Remarks

Piperazimycin C exemplifies the sophisticated biosynthetic ingenuity of marine Streptomyces. Its structural complexity arises from coordinated NRPS/PKS assembly, highly specific adenylation domains, dedicated piperazate synthesis, and intricate tailoring. Decoding its genetic and enzymatic blueprint not only illuminates the biochemical logic of depsipeptide antibiotics but also enables targeted genome mining for novel derivatives via:

  • Cluster refactoring to optimize expression
  • Combinatorial biosynthesis to generate "unnatural" analogs
  • CRISPR-Cas-based activation of cryptic marine Streptomyces clustersFuture efforts should prioritize in vitro reconstitution of Piz biosynthesis and engineering TE domains to alter macrocycle size, potentially enhancing bioactivity.

Properties

Product Name

Piperazimycin C

IUPAC Name

(3R,5S,10S,13R,15R,23S,26S,28S)-5-chloro-15,28-dihydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylocta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone

Molecular Formula

C32H49ClN8O10

Molecular Weight

741.2 g/mol

InChI

InChI=1S/C32H49ClN8O10/c1-4-18(2)8-6-5-7-9-22-29(48)41-25(10-19(33)13-34-41)30(49)40-24(12-21(44)15-36-40)28(47)38-32(3,17-42)31(50)51-16-26(45)39-23(27(46)37-22)11-20(43)14-35-39/h5-8,18-25,34-36,42-44H,4,9-17H2,1-3H3,(H,37,46)(H,38,47)/b7-5+,8-6+/t18?,19-,20+,21-,22-,23+,24-,25+,32-/m0/s1

InChI Key

ZMXLUTHDKBRUFP-PQVQDFRPSA-N

Synonyms

piperazimycin C

Canonical SMILES

CCC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO

Isomeric SMILES

CCC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](C[C@@H](CN3)O)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO

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